Cholecystokinin Precursor (24-32) (rat)

Description

BenchChem offers high-quality Cholecystokinin Precursor (24-32) (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin Precursor (24-32) (rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

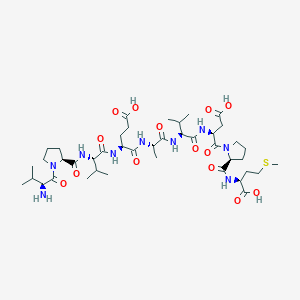

C42H69N9O14S |

|---|---|

Poids moléculaire |

956.1 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28-,31-,32-,33-/m0/s1 |

Clé InChI |

AIKMAJWJXJPJNB-HAMGYPHNSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |

SMILES canonique |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

Mechanism of Action of Bioactive Cholecystokinin Peptides in the Rat

An in-depth analysis of scientific literature reveals a notable absence of specific research on the mechanism of action for the cholecystokinin (B1591339) precursor fragment (24-32) in rats. This particular peptide fragment does not appear to be a well-characterized, independent bioactive entity. The focus of research has predominantly been on the processing of the full cholecystokinin precursor and the physiological roles of its major, well-established bioactive forms, such as CCK-8, CCK-33, and CCK-58.

Therefore, this technical guide will address the broader, yet critically important, mechanism of action of the primary bioactive cholecystokinin peptides in rats, providing a valuable resource for researchers, scientists, and drug development professionals working within this area.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a variety of physiological processes, including digestion, appetite regulation, and anxiety. In rats, as in other mammals, CCK is synthesized as a larger precursor protein, preprocholecystokinin, which undergoes post-translational processing to yield several biologically active peptides. The most abundant and well-studied of these are sulfated at a C-terminal tyrosine residue, a modification critical for their high-affinity binding to CCK receptors.

The physiological effects of CCK peptides are mediated through two distinct G-protein coupled receptors: the cholecystokinin-A receptor (CCK-AR) and the cholecystokinin-B receptor (CCK-BR). The differential distribution and signaling of these receptors account for the diverse actions of CCK in the body.

CCK Receptors and Distribution

-

CCK-A Receptors (CCK-AR): Predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal tract, where they mediate the classical hormonal functions of CCK related to digestion. They are also present in specific regions of the central nervous system.

-

CCK-B Receptors (CCK-BR): Primarily located in the central nervous system, where they are widely distributed and mediate the neurotransmitter functions of CCK, including the regulation of anxiety and dopamine (B1211576) release. The gastrin receptor, also found in the stomach, is a subtype of the CCK-BR.

Signaling Pathways

The binding of CCK peptides to their respective receptors initiates a cascade of intracellular signaling events. Both CCK-AR and CCK-BR are coupled to the Gq/11 family of G-proteins.

CCK-A Receptor Signaling

Activation of CCK-ARs leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation in intracellular Ca2+ is a key event in mediating many of the physiological effects of CCK in peripheral tissues, such as pancreatic enzyme secretion and gallbladder contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, further contributing to the cellular response.

CCK-B Receptor Signaling

The signaling cascade initiated by CCK-BR activation is similar to that of CCK-AR, primarily involving the Gq/11-PLC-IP3/DAG pathway. In the central nervous system, this signaling can modulate neuronal excitability and neurotransmitter release. For instance, CCK-B receptor activation can influence dopamine and GABA release in various brain regions.[1]

Quantitative Data

The following table summarizes the binding affinities of various CCK peptides for rat CCK receptors.

| Peptide | Receptor | Preparation | Kd / Ki | Reference |

| 125I-CCK | High-affinity site | Isolated rat pancreatic acini | 64 pM (Kd) | [2] |

| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 21 nM (Kd) | [2] |

| 125I-CCK | High-affinity site | Isolated rat pancreatic acini | 18 pM (Kd) at 37°C | [3] |

| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 13 nM (Kd) at 37°C | [3] |

| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 19 nM (Kd) at 4°C | [3] |

| CCK-33 | CCK Receptor | Isolated rat pancreatic islets | 2 nM (IC50) | [4] |

| CCK-8, CCK-58 | CCK1 Receptor | ~0.6-1 nM (Ki) | [5] | |

| desulfated CCK-8 | CCK1 Receptor | 500-fold lower affinity | [5] | |

| Gastrin, CCK-4 | CCK1 Receptor | 1,000-10,000-fold lower affinity | [5] | |

| CCK-8, CCK-58, Gastrin, desulfated CCK-8 | CCK2 Receptor | ~0.3-1 nM (Ki) | [5] | |

| CCK-4 | CCK2 Receptor | ~10-fold lower affinity | [5] |

Experimental Protocols

Receptor Binding Assay on Isolated Rat Pancreatic Acini

This protocol is based on the methodology described in studies investigating CCK receptor binding in the rat pancreas.[2][3]

Objective: To determine the binding characteristics (affinity and capacity) of CCK receptors on isolated rat pancreatic acini.

Materials:

-

Male Sprague-Dawley rats

-

Collagenase (e.g., from Clostridium histolyticum)

-

HEPES-Ringer buffer (supplemented with bovine serum albumin, bacitracin, and soybean trypsin inhibitor)

-

Radiolabeled CCK (e.g., 125I-CCK)

-

Unlabeled CCK peptides and analogues

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Isolation of Pancreatic Acini:

-

Euthanize rats and surgically remove the pancreas.

-

Inject the pancreas with collagenase solution to initiate enzymatic digestion.

-

Incubate the pancreas in a shaking water bath to facilitate tissue dissociation.

-

Mechanically disrupt the tissue by pipetting to release acini.

-

Filter the acinar suspension to remove undigested tissue.

-

Wash the acini by centrifugation and resuspend in fresh buffer.

-

-

Binding Assay:

-

Incubate a fixed amount of acinar protein with a constant concentration of radiolabeled CCK in the presence of increasing concentrations of unlabeled CCK.

-

Incubations are typically carried out at 37°C for a time sufficient to reach equilibrium (e.g., 30-60 minutes).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CCK.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).

-

The biological actions of cholecystokinin in the rat are mediated by two receptor subtypes, CCK-AR and CCK-BR, which, despite sharing a primary signaling pathway through Gq/11 and phospholipase C, exhibit distinct tissue distributions and physiological roles. CCK-ARs are central to the peripheral digestive functions of CCK, while CCK-BRs are key to its neurotransmitter functions in the central nervous system. The high affinity of these receptors for sulfated CCK peptides underscores the importance of this post-translational modification for potent biological activity. The experimental protocols and quantitative data presented provide a foundational understanding for further research and drug development targeting the cholecystokinin system.

References

- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 2. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature dependence of high-affinity CCK receptor binding and CCK internalization in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that cholecystokinin interacts with specific receptors and regulates insulin release in isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

"biological function of Prepro CCK Fragment V-9-M"

An In-depth Technical Guide to the Biological Function of Preprocholecystokinin (Prepro-CCK) Fragment V-9-M

For Researchers, Scientists, and Drug Development Professionals

Abstract

The processing of prohormones into smaller, biologically active peptides is a critical mechanism for generating functional diversity in neuroendocrine systems. Procholecystokinin (pro-CCK) is a precursor protein that yields not only the well-characterized cholecystokinin (B1591339) (CCK) peptides but also other fragments with distinct biological activities. This document provides a comprehensive technical overview of the nonapeptide V-9-M, a fragment derived from the N-terminal region of pro-CCK. While research is limited, existing evidence points to a significant role for V-9-M in memory enhancement, operating through a mechanism independent of classical CCK receptors. This guide summarizes the biosynthesis of V-9-M, its established biological functions, the experimental protocols used in its study, and discusses the current understanding of its mechanism of action, highlighting key knowledge gaps and future research directions relevant to therapeutic development.

Introduction and Biosynthesis of V-9-M

V-9-M is a nonapeptide with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met.[1] It is derived from the post-translational processing of preprocholecystokinin (prepro-CCK), specifically corresponding to amino acids 24-32 of the rat precursor sequence.[2] Prepro-CCK is a 115-amino acid polypeptide that undergoes a series of enzymatic cleavages within the regulated secretory pathway to generate a variety of peptide hormones and neuropeptides.[1][3] This processing is tissue-specific and results in different profiles of bioactive peptides.[1]

While the larger C-terminal fragments like CCK-58, CCK-33, and CCK-8 have been extensively studied for their roles in gastrointestinal function and as neurotransmitters, the N-terminal fragments have received less attention.[4] V-9-M is one such N-terminal fragment, found to be abundant in brain regions critical for memory, including the hippocampus, septum, and amygdala.[1] Its release from rat cerebral cortical slices is a calcium-dependent, potassium-evoked process, suggesting it may function as a neurotransmitter or neuromodulator.[5]

Biological Function: Memory Enhancement

The primary biological function attributed to V-9-M is the facilitation of memory processes.[1] This has been demonstrated in rodent models using fear-motivated learning tasks.

-

Anti-Amnesic Effects: In a passive avoidance task, intracerebroventricular (ICV) injection of V-9-M was shown to prevent amnesia induced by electroconvulsive shock (ECS). This suggests that V-9-M can counteract disruptive events that impair memory consolidation.[1]

-

Memory Enhancement: In a platform jumping active avoidance task, V-9-M administration resulted in a long-lasting enhancement of memory, indicating a direct role in improving learning and recall.[1]

Crucially, these memory-modulating effects of V-9-M were not blocked by antagonists of CCK-8, a well-known neurotransmitter involved in anxiety and satiety.[1] This strongly suggests that V-9-M exerts its effects through a distinct receptor and signaling pathway, independent of the canonical CCK1 and CCK2 receptors.

Summary of V-9-M Effects on Memory Tasks

| Experimental Model | Task | Intervention | Outcome | Implication |

| Rat | One-trial passive avoidance | V-9-M (ICV) + Electroconvulsive Shock (ECS) | Prevents ECS-induced amnesia[1] | Anti-amnesic properties; memory consolidation support. |

| Rat | Platform jumping active avoidance | V-9-M (ICV) | Causes long-lasting enhancement of memory[1] | Direct memory-enhancing (nootropic) potential. |

| Rat | Passive avoidance | V-9-M + CCK-8 Antagonists + ECS | CCK-8 antagonists did not block the anti-amnesic effect of V-9-M[1] | Mechanism of action is independent of CCK-8 receptors. |

Mechanism of Action: An Unresolved Pathway

The precise molecular mechanism underlying V-9-M's biological activity remains largely uncharacterized.

Receptor Identification: The receptor for V-9-M has not been definitively identified in peer-reviewed literature. The lack of inhibition by CCK receptor antagonists indicates it does not bind to CCK1R or CCK2R to mediate its memory-enhancing effects.[1] One commercial supplier of the peptide notes it as a glucagon-like peptide-1 (GLP-1) receptor agonist, but this claim is not substantiated by primary research literature and should be viewed with caution.[6] Identifying the specific G protein-coupled receptor (GPCR) or other cell-surface target for V-9-M is the most critical next step for understanding its function and evaluating its therapeutic potential.

Signaling Cascade: Without a confirmed receptor, the downstream signaling pathway is unknown. If V-9-M were to act on the GLP-1 receptor, it would likely involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and other downstream effectors known to be involved in neuronal plasticity and memory formation. However, this remains speculative.

Experimental Protocols

The following are generalized protocols for the behavioral assays used to characterize the function of V-9-M. Specific parameters such as drug concentration, timing of administration, and shock intensity/duration would need to be optimized based on the original, but currently inaccessible, research articles.

Passive Avoidance Task

This task assesses fear-motivated memory by measuring an animal's latency to enter a dark compartment where it previously received an aversive stimulus (e.g., a mild foot shock).[7][8][9]

Apparatus: A two-compartment chamber with one illuminated ("safe") compartment and one dark ("aversive") compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.

Protocol Workflow:

-

Habituation/Acquisition Trial:

-

The animal is placed in the illuminated compartment.

-

After a brief period, the guillotine door is opened.

-

Rodents have a natural preference for dark environments and will typically enter the dark compartment. The time taken to enter is recorded as the initial latency.

-

Once the animal fully enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

The animal is then removed and returned to its home cage.

-

-

Retention Trial (e.g., 24 hours later):

-

The animal is again placed in the illuminated compartment and the door is opened.

-

The latency to cross into the dark compartment is recorded (up to a cutoff time, e.g., 300 seconds).

-

A longer latency compared to the acquisition trial indicates successful memory of the aversive event.

-

-

Drug/Intervention Application: V-9-M would be administered (e.g., via ICV injection) at a specified time before the acquisition trial. To test for anti-amnesic effects, a memory-disrupting agent like ECS would be applied shortly after the acquisition trial.

Active Avoidance Task

This task assesses memory by training an animal to perform a specific action (e.g., jumping onto a platform) to avoid an impending aversive stimulus that is signaled by a cue.[10]

Apparatus: A chamber with a grid floor and a small, elevated platform. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), a foot shock.

Protocol Workflow:

-

Training Sessions (multiple trials):

-

The animal is placed in the chamber.

-

The CS (e.g., a tone) is presented for a fixed duration (e.g., 10 seconds).

-

At the end of the CS presentation, the US (foot shock) is delivered through the grid floor.

-

The animal can escape the shock by jumping onto the safe platform.

-

An "avoidance" is scored if the animal jumps onto the platform during the CS presentation (before the shock). An "escape" is scored if it jumps after the shock begins.

-

Multiple trials are conducted in each session over several days.

-

-

Memory Assessment:

-

Learning is measured by an increase in the number of successful avoidances over training sessions.

-

Long-term memory can be assessed by re-testing the animal days or weeks after the final training session.

-

-

Drug/Intervention Application: V-9-M would be administered prior to training sessions to assess its effect on the rate of learning and the total number of avoidances.

Conclusion and Future Directions for Drug Development

The prepro-CCK fragment V-9-M is a putative neuropeptide with a demonstrated, albeit narrowly studied, biological function in memory enhancement. Its ability to prevent amnesia and improve performance in avoidance tasks, coupled with its unique mechanism of action independent of known CCK receptors, makes it an intriguing candidate for further investigation in the context of cognitive disorders and nootropic development.

However, significant knowledge gaps present major hurdles for its translation into a therapeutic agent. The following areas require urgent attention from the research and drug development community:

-

Receptor Deorphanization: The highest priority is the identification and validation of the specific receptor(s) for V-9-M. This is a prerequisite for any targeted drug development program.

-

Elucidation of Signaling Pathways: Once the receptor is known, its downstream signaling cascade must be characterized in relevant neuronal cell types to understand how V-9-M modulates synaptic plasticity and memory formation.

-

Pharmacokinetics and Stability: As a peptide, V-9-M is likely to have poor oral bioavailability and a short half-life in vivo. Studies on its stability, clearance, and ability to cross the blood-brain barrier are essential.

-

Broader Functional Profile: The function of V-9-M has only been explored in the context of memory. A broader screening of its physiological effects is needed to identify potential on-target and off-target activities.

-

Quantitative and Structural Data: The original quantitative data from the foundational memory studies should be revisited and reproduced. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent and stable peptidomimetics or small molecule agonists.

References

- 1. Effect of V-9-M, a peptide fragment derived from procholecystokinin, on memory processes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-dependent pro-cholecystokinin V-9-M immunoreactive peptide release from rat brain slices and CCK-secreting rat medullary thyroid carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 10. Active Avoidance Learning Requires Prefrontal Suppression of Amygdala-Mediated Defensive Reactions | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide to the Discovery and History of Cholecystokinin Precursor (24-32) in the Rat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (B1591339) (CCK) is a well-characterized peptide hormone and neurotransmitter with diverse physiological roles. Its biological activity arises from the post-translational processing of a larger precursor molecule, preprocholecystokinin. While much of the research has focused on the C-terminal bioactive fragments like CCK-8 and CCK-33, the N-terminal regions of the precursor have also yielded peptides with distinct biological profiles. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of a specific N-terminal fragment of the rat cholecystokinin precursor, the nonapeptide corresponding to amino acids 24-32, also known as V-9-M.

The Dawn of Discovery: Identifying Novel Pro-CCK Fragments

The story of the cholecystokinin precursor (24-32) fragment begins with the broader investigation into the biosynthesis and processing of cholecystokinin in the rat brain. In the mid-1980s, the laboratory of Dr. M.C. Beinfeld was instrumental in elucidating the various peptides derived from the CCK precursor. A pivotal moment in this discovery was the development of an antiserum with specificity for the amino terminus of pro-CCK. This tool allowed for the identification of previously uncharacterized fragments.

In a 1985 study, Beinfeld reported the detection of three major peptides in rat brain extracts using this N-terminal specific antiserum, with approximate molecular weights of 13,000, 8,000, and 2,700 daltons. The two larger peptides were proposed to be CCK precursor molecules, while the smallest peptide, with a molecular weight of 2,700 daltons, was identified as a stable, N-terminal fragment of pro-CCK. This 2,700-dalton peptide was later confirmed to be the nonapeptide Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met, corresponding to residues 24-32 of the rat preprocholecystokinin sequence and was termed V-9-M.[1]

Evidence for a Functional Role: Release from Neural Tissue

A key step in establishing the physiological relevance of a newly discovered peptide is to demonstrate its release from neural tissue in a regulated manner. In 1992, Cao and Beinfeld provided crucial evidence for the functional significance of V-9-M. Their research demonstrated that peptides immunoreactive for V-9-M were released from rat cerebral cortical slices in vitro in a calcium-dependent manner upon potassium-evoked depolarization.[2] This finding strongly suggested that V-9-M, or related peptides, are stored in and released from neurons, fulfilling a critical criterion for a potential neurotransmitter or neuromodulator.[2] The study also showed that CCK-secreting rat medullary thyroid carcinoma cells in culture secreted significant quantities of these V-9-M immunoreactive peptides.[2]

Unveiling a Unique Biological Activity: Effects on Memory

The most compelling evidence for a distinct biological role for V-9-M came from a 1989 study by Takashima and Itoh, which investigated its effects on memory processes in rats. This research demonstrated that intracerebroventricular (ICV) injection of V-9-M could prevent experimental amnesia induced by electroconvulsive shock in a one-trial passive avoidance task.[1] Furthermore, V-9-M was shown to produce a long-lasting enhancement of memory in a platform jumping active avoidance task.[1]

Crucially, these memory-enhancing effects of V-9-M were not significantly affected by the administration of cholecystokinin-8 (CCK-8) antagonists.[1] This critical observation suggested that V-9-M exerts its effects on memory through a mechanism independent of the known CCK receptors that mediate the actions of CCK-8.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on the cholecystokinin precursor (24-32) fragment.

Table 1: Effects of V-9-M on Passive Avoidance Behavior in Rats

| Treatment Group | Amnesia Induction | V-9-M Dose (ICV) | Outcome |

| Control | Electroconvulsive Shock (ECS) | Saline | Amnesia Observed |

| Experimental | Electroconvulsive Shock (ECS) | Not Specified | Prevention of Amnesia |

| Antagonist Control | Electroconvulsive Shock (ECS) | V-9-M + CCK-8 Antagonist | Prevention of Amnesia |

Data derived from the findings of Takashima and Itoh (1989), which demonstrated a significant preventative effect of V-9-M on ECS-induced amnesia, an effect not blocked by CCK-8 antagonists.[1]

Table 2: Effects of V-9-M on Active Avoidance Behavior in Rats

| Treatment Group | V-9-M Dose (ICV) | Outcome | Duration of Effect |

| Control | Saline | Baseline Avoidance | - |

| Experimental | Not Specified | Enhanced Memory | Long-lasting |

Based on the results from Takashima and Itoh (1989), indicating a significant and sustained improvement in memory in the active avoidance task following V-9-M administration.[1]

Table 3: Release of V-9-M Immunoreactive Peptides from Rat Cerebral Cortical Slices

| Stimulation Condition | Calcium Presence | V-9-M Immunoreactivity in Superfusate |

| Basal | Present | Low/Undetectable |

| Potassium (High K+) | Present | Significantly Increased |

| Potassium (High K+) | Absent | No Significant Increase |

Summary of findings from Cao and Beinfeld (1992), demonstrating the calcium-dependent, depolarization-induced release of V-9-M-like peptides.[2]

Experimental Protocols

Radioimmunoassay for N-terminal Pro-CCK Fragments

This protocol is based on the methods developed by Beinfeld and colleagues for the detection of N-terminal pro-CCK fragments.

-

Antiserum Production: An antiserum was generated in rabbits against a synthetic peptide corresponding to the N-terminal region of pro-CCK. The specific immunogen used was the synthetic nonapeptide V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met).

-

Radiolabeling: The synthetic V-9-M peptide was radiolabeled, typically with Iodine-125, to serve as a tracer in the competitive binding assay.

-

Assay Procedure:

-

Brain tissue samples were extracted, often using methods that preserve peptide integrity.

-

A standard curve was prepared using known concentrations of unlabeled synthetic V-9-M.

-

Samples or standards were incubated with a fixed amount of the specific antiserum and the radiolabeled V-9-M tracer.

-

The incubation was allowed to proceed for a specified time to reach equilibrium.

-

Antibody-bound (bound) and free radiolabeled peptide were separated using techniques such as precipitation with a second antibody or charcoal adsorption.

-

The radioactivity in the bound fraction was counted using a gamma counter.

-

The concentration of V-9-M immunoreactivity in the samples was determined by comparing the degree of displacement of the radiolabeled tracer with the standard curve.

-

In Vitro Release of V-9-M from Rat Brain Slices

This protocol is a generalized representation of the brain slice superfusion technique used by Cao and Beinfeld to study peptide release.

-

Tissue Preparation:

-

Rats were euthanized, and their brains were rapidly removed and placed in ice-cold oxygenated buffer.

-

The cerebral cortex was dissected and sliced into thin sections (e.g., 300-400 µm) using a vibratome.

-

Slices were allowed to equilibrate in oxygenated artificial cerebrospinal fluid (aCSF) at a physiological temperature.

-

-

Superfusion and Stimulation:

-

Individual or groups of slices were placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.

-

Fractions of the superfusate were collected at regular intervals to establish a baseline release of V-9-M immunoreactivity.

-

To induce depolarization, the superfusion medium was switched to a high-potassium aCSF (e.g., 50 mM KCl) for a short period.

-

To test for calcium dependency, a parallel experiment was conducted where the high-potassium stimulation was performed in a calcium-free aCSF containing a calcium chelator like EGTA.

-

-

Analysis: The collected superfusate fractions were assayed for V-9-M immunoreactivity using the radioimmunoassay described above.

Behavioral Assays for Memory Assessment

The following are generalized protocols for the behavioral tasks used by Takashima and Itoh to evaluate the effects of V-9-M on memory in rats.

-

One-Trial Passive Avoidance Task:

-

The apparatus consisted of a two-compartment box with a light and a dark chamber connected by a guillotine door.

-

Training: A rat was placed in the light compartment. When it entered the dark compartment, the door was closed, and a brief, mild foot shock was delivered through the grid floor.

-

Amnesia Induction: Immediately after training, a subset of animals received an electroconvulsive shock (ECS) to induce amnesia.

-

Testing: 24 hours later, the rat was again placed in the light compartment, and the latency to enter the dark compartment was measured. A longer latency was interpreted as successful memory of the aversive experience. V-9-M or vehicle was administered via intracerebroventricular (ICV) injection before the training session.

-

-

Platform Jumping Active Avoidance Task:

-

The apparatus was a circular chamber with a grid floor and a central platform.

-

A conditioned stimulus (e.g., a tone or light) was presented, followed by a mild foot shock delivered through the grid floor.

-

The rat could avoid the shock by jumping onto the central platform.

-

Multiple trials were conducted over several days.

-

Memory was assessed by the number of successful avoidances (jumping onto the platform during the conditioned stimulus before the shock) and the latency to escape or avoid. V-9-M or vehicle was administered via ICV injection before the training sessions.

-

Signaling Pathways and Logical Relationships

The finding that CCK-8 antagonists do not block the memory-enhancing effects of V-9-M strongly implies that V-9-M does not act through the classical CCK-A or CCK-B receptors. This suggests the existence of a novel, as-yet-unidentified receptor and signaling pathway for this N-terminal pro-CCK fragment.

References

- 1. Effect of V-9-M, a peptide fragment derived from procholecystokinin, on memory processes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium-dependent pro-cholecystokinin V-9-M immunoreactive peptide release from rat brain slices and CCK-secreting rat medullary thyroid carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of Cholecystokinin Precursor (24-32) in the Rat Brain: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (B1591339) (CCK) is a crucial neuropeptide in the rat brain, implicated in a wide array of physiological processes including satiety, anxiety, and neurotransmission. While extensive research has focused on the biologically active forms of CCK, such as CCK-8, the roles of its precursor fragments remain largely uncharted territory. This technical guide delves into the current understanding of the endogenous role of a specific fragment of the cholecystokinin precursor, spanning amino acids 24-32 (pro-CCK(24-32)), within the rat brain. Although direct evidence for a functional role of this specific fragment is limited, this paper will explore its putative existence as an intermediate product of pro-CCK processing and provide a comprehensive overview of the analytical methods and experimental protocols relevant to its study.

Introduction to Pro-cholecystokinin (pro-CCK)

Pro-cholecystokinin is a 115-amino acid peptide that serves as the precursor to all biologically active forms of CCK.[1] Its expression is not confined to the gastrointestinal tract; it is also robustly expressed in various regions of the rat brain.[2] The post-translational processing of pro-CCK is a complex and tissue-specific process, giving rise to a variety of CCK peptides, with CCK-8 being the most abundant form in the brain.[1][3] The differential processing of pro-CCK is critical in determining the physiological functions of its products.

Pro-cholecystokinin Processing in the Rat Brain

The conversion of pro-CCK to its active forms is a multi-step process involving endoproteolytic cleavage by prohormone convertases (PCs).[3][4] In the brain, PC2 is the primary enzyme responsible for the processing of pro-CCK, in contrast to the gut where PC1 plays a more significant role.[3] This differential enzymatic activity accounts for the predominance of smaller CCK fragments, like CCK-8, in neural tissues.[3]

The processing of pro-CCK follows a defined pathway of enzymatic cleavage at specific amino acid sites. While the final products have been extensively studied, the intermediate fragments, such as pro-CCK(24-32), are transient and their specific biological activities, if any, are not well characterized. The theoretical generation of the 24-32 fragment is based on the known cleavage sites within the pro-CCK sequence.

References

- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procholecystokinin processing in rat cerebral cortex during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the tissue-specific processing of procholecystokinin in the brain and gut--a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and processing of pro CCK: recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Sedative Properties of Cholecystokinin Precursor (24-32) in Rats: A Technical Guide

An In-depth Examination of the Neuropharmacological Effects of a Pro-Cholecystokinin-Derived Neuropeptide

This technical guide provides a comprehensive overview of the sedative properties of the Cholecystokinin (B1591339) Precursor fragment (24-32), also known as V-9-M, in rat models. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological effects of this putative neuropeptide. The information presented herein is compiled from key scientific literature and is organized to facilitate a thorough understanding of the experimental evidence, methodologies, and potential mechanisms of action.

Introduction

Cholecystokinin (CCK) is a well-characterized peptide hormone and neurotransmitter with a wide range of physiological functions. Its precursor, pro-cholecystokinin, undergoes post-translational processing to yield various bioactive peptides. One such fragment, the nonapeptide corresponding to amino acid residues 24-32 of the rat cholecystokinin precursor, has been identified as V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met).[1] Early investigations into the neuropharmacological profile of synthetic V-9-M amide revealed marked sedative effects following intracerebroventricular administration in rats.[1] This guide will delve into the quantitative data from these seminal studies, provide detailed experimental protocols, and illustrate the key experimental workflows.

Quantitative Data on Sedative Effects

The sedative properties of Cholecystokinin Precursor (24-32) (V-9-M) have been characterized through a series of behavioral pharmacology assays in rats. The following tables summarize the key quantitative findings from the foundational study by Takashima and Itoh (1989).

Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of V-9-M on Spontaneous and Drug-Induced Locomotor Activity in Rats

| Treatment Group | Dose (nmol, i.c.v.) | Locomotor Activity (counts/h) | % Inhibition vs. Control |

| Saline (Control) | - | 4500 ± 350 | - |

| V-9-M | 1 | 2800 ± 300 | 37.8% |

| V-9-M | 5 | 1500 ± 250 | 66.7% |

| TRH (10 µg, i.c.v.) | - | 7500 ± 500 | - |

| TRH + V-9-M | 5 | 4200 ± 400 | 44.0% |

| Methamphetamine (2 mg/kg, s.c.) | - | 8200 ± 600 | - |

| Methamphetamine + V-9-M | 5 | 5100 ± 450 | 37.8% |

| Apomorphine (B128758) (0.5 mg/kg, s.c.) | - | 6800 ± 550 | - |

| Apomorphine + V-9-M | 5 | 4000 ± 380* | 41.2% |

*p < 0.01 compared to the respective control group. Data are presented as mean ± SEM.

Table 2: Effect of V-9-M on Pentobarbital-Induced Sleep in Rats

| Treatment Group | Dose (nmol, i.c.v.) | Latency to Sleep (min) | Duration of Sleep (min) |

| Saline (Control) | - | 5.2 ± 0.4 | 45.3 ± 3.1 |

| V-9-M | 1 | 4.9 ± 0.5 | 68.7 ± 4.5 |

| V-9-M | 5 | 4.5 ± 0.3 | 95.2 ± 6.8 |

*p < 0.01 compared to the saline control group. Data are presented as mean ± SEM. Pentobarbital (B6593769) was administered at a dose of 30 mg/kg, i.p.

Table 3: Effect of V-9-M on Locomotion in the Open-Field Test

| Treatment Group | Dose (nmol, i.c.v.) | Line Crossings (in 3 min) |

| Saline (Control) | - | 85 ± 7 |

| V-9-M | 1 | 52 ± 6 |

| V-9-M | 5 | 31 ± 5 |

*p < 0.01 compared to the saline control group. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed descriptions of the experimental methodologies employed in the key studies investigating the sedative properties of Cholecystokinin Precursor (24-32) (V-9-M).

Intracerebroventricular (i.c.v.) Cannulation and Injection

-

Animals: Male Wistar rats weighing 200-250 g were used.

-

Surgery: Under pentobarbital anesthesia (40 mg/kg, i.p.), a stainless steel guide cannula (0.6 mm o.d.) was stereotaxically implanted into the right lateral ventricle. The coordinates were 0.8 mm posterior to the bregma, 1.5 mm lateral to the midline, and 3.5 mm below the skull surface. The cannula was fixed to the skull with dental cement.

-

Post-operative Recovery: A minimum of one week was allowed for recovery before the commencement of experiments.

-

Injection Procedure: V-9-M, dissolved in sterile saline, was administered through an injection needle (0.3 mm o.d.) connected to a microsyringe. The injection volume was 5 µL, delivered over 1 minute.

Assessment of Locomotor Activity

-

Apparatus: A tilting-type ambulometer was used to measure spontaneous and drug-induced locomotor activity.

-

Procedure for Spontaneous Activity: Rats were placed in the activity cages immediately after i.c.v. injection of either saline or V-9-M. Locomotor activity was recorded for 1 hour.

-

Procedure for Drug-Induced Hypermotility:

-

TRH-induced: Thyrotropin-releasing hormone (TRH) was injected i.c.v. 10 minutes after the i.c.v. administration of V-9-M or saline.

-

Methamphetamine- and Apomorphine-induced: Methamphetamine or apomorphine was injected subcutaneously (s.c.) 10 minutes after the i.c.v. administration of V-9-M or saline.

-

-

Data Analysis: The total counts of locomotor activity over the measurement period were recorded and analyzed.

Pentobarbital-Induced Sleep Potentiation

-

Procedure: Thirty minutes after the i.c.v. injection of V-9-M or saline, rats were administered pentobarbital sodium (30 mg/kg, i.p.).

-

Measurements:

-

Latency to Sleep: The time from pentobarbital injection to the loss of the righting reflex (the inability of the rat to right itself within 30 seconds when placed on its back).

-

Duration of Sleep: The time from the loss to the recovery of the righting reflex.

-

-

Data Analysis: The latency and duration of sleep were recorded for each animal and statistically compared between groups.

Open-Field Test

-

Apparatus: A circular open field (90 cm in diameter) with a 40 cm high wall. The floor was divided into 19 equal squares by black lines.

-

Procedure: Thirty minutes after i.c.v. injection of V-9-M or saline, each rat was placed in the center of the open field.

-

Measurement: The number of line crossings was counted for a period of 3 minutes.

-

Data Analysis: The total number of line crossings was used as a measure of locomotor and exploratory activity.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed, though not fully elucidated, signaling pathways.

Caption: Workflow for assessing the effect of V-9-M on locomotor activity.

Caption: Workflow for the pentobarbital-induced sleep potentiation experiment.

Caption: Proposed (hypothetical) mechanism of sedative action for V-9-M.

Discussion and Future Directions

The evidence strongly indicates that the Cholecystokinin Precursor fragment (24-32), V-9-M, possesses significant sedative properties in rats when administered centrally.[1] The dose-dependent reduction in spontaneous and drug-induced locomotor activity, coupled with the potentiation of pentobarbital-induced sleep, highlights its potential as a modulator of central nervous system arousal.

The precise mechanism of action for V-9-M's sedative effects remains to be fully elucidated. The experiments demonstrating its ability to counteract the hypermotility induced by TRH, methamphetamine, and apomorphine suggest a potential interaction with various neurotransmitter systems, including dopaminergic pathways. However, further research is required to identify the specific receptor(s) through which V-9-M mediates its effects and the downstream signaling cascades involved.

Future research should focus on:

-

Receptor Identification: Characterizing the binding sites for V-9-M in the rat brain.

-

Pharmacokinetics and Bioavailability: Investigating the stability and penetration of V-9-M across the blood-brain barrier following systemic administration.

-

Electrophysiological Studies: Examining the effects of V-9-M on neuronal firing rates in brain regions associated with sleep and arousal.

-

Translational Relevance: Exploring the potential sedative effects of V-9-M in other animal models and its potential as a therapeutic agent.

This technical guide provides a foundational understanding of the sedative properties of Cholecystokinin Precursor (24-32) in rats. The presented data and protocols offer a valuable resource for scientists and researchers in the field of neuropharmacology and drug discovery.

References

"Cholecystokinin Precursor (24-32) (rat) and memory consolidation"

An In-depth Technical Guide on Cholecystokinin (B1591339) Precursor (24-32) (rat) and Memory Consolidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a neuropeptide with a well-established role in various physiological processes, including anxiety, feeding behavior, and nociception. Beyond these functions, a growing body of evidence suggests the involvement of CCK and its related peptides in learning and memory. This technical guide focuses on a specific fragment of the cholecystokinin precursor in rats, residues 24-32, a nonapeptide also known as V-9-M. This peptide has been shown to have a significant impact on memory consolidation, positioning it as a molecule of interest for neuroscience research and therapeutic development.

V-9-M is particularly abundant in brain regions critical for memory formation, such as the hippocampus, septum, and amygdala.[1] Research indicates that V-9-M can prevent experimentally induced amnesia and enhance memory in avoidance tasks in rats, suggesting a role in facilitating memory consolidation.[1] This guide provides a comprehensive overview of the available data, experimental methodologies, and putative signaling pathways related to the effects of Cholecystokinin Precursor (24-32) on memory.

Quantitative Data Summary

Table 1: Effect of V-9-M on Electroconvulsive Shock (ECS)-Induced Amnesia in a One-Trial Passive Avoidance Task

| Treatment Group | Amnesia Prevention |

| Saline + ECS | No |

| V-9-M (intralateral ventricle injection) + ECS | Yes[1] |

| V-9-M + CCK-8 Antagonists + ECS | Yes[1] |

Note: This table is a qualitative summary based on the published abstract. The original study should be consulted for specific quantitative values.

Table 2: Effect of V-9-M on Memory Enhancement in a Platform Jumping Active Avoidance Task

| Treatment Group | Memory Enhancement | Duration of Effect |

| Saline | Baseline | - |

| V-9-M (intralateral ventricle injection) | Yes[1] | Long-lasting[1] |

Note: This table is a qualitative summary based on the published abstract. The original study should be consulted for specific quantitative values.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the effects of Cholecystokinin Precursor (24-32) (V-9-M) on memory consolidation in rats. These protocols are based on the descriptions in the primary literature and standard practices in behavioral neuroscience.

Intracerebroventricular (ICV) Cannulation and Injection

This surgical procedure allows for the direct administration of substances into the cerebral ventricles of the rat brain.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical tools (scalpel, forceps, dental drill)

-

Guide cannula and dummy cannula

-

Dental cement

-

V-9-M peptide, dissolved in sterile saline

-

Microsyringe pump

Procedure:

-

Anesthetize the rat and securely mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target lateral ventricle.

-

Slowly lower the guide cannula to the desired coordinates.

-

Secure the cannula to the skull using dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week post-surgery.

-

For injection, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to a microsyringe.

-

Infuse the V-9-M solution at a slow, controlled rate.

-

Leave the injection cannula in place for a brief period to allow for diffusion before replacing the dummy cannula.

One-Trial Passive Avoidance Task

This task assesses fear-motivated memory. The rat learns to avoid an environment where it has received an aversive stimulus.

Apparatus:

-

A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.

Procedure:

-

Acquisition Trial:

-

Place the rat in the light compartment.

-

After a brief habituation period, open the guillotine door.

-

Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock.

-

Remove the rat from the apparatus.

-

-

Amnesia Induction (if applicable):

-

Immediately after the acquisition trial, induce amnesia using electroconvulsive shock (ECS).

-

-

Retention Trial (typically 24 hours later):

-

Place the rat back in the light compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

-

Platform Jumping Active Avoidance Task

This task assesses the acquisition and retention of a memory to actively avoid an aversive stimulus.

Apparatus:

-

A chamber with a grid floor capable of delivering a foot shock.

-

A small platform is located in the center of the chamber.

Procedure:

-

Place the rat in the chamber.

-

A conditioned stimulus (e.g., a light or a tone) is presented, followed by a mild foot shock (unconditioned stimulus).

-

The rat can avoid the shock by jumping onto the platform.

-

The number of trials required for the rat to consistently avoid the shock (trials to criterion) is recorded as a measure of learning.

-

Retention of the memory can be tested at a later time point by re-exposing the rat to the chamber and measuring the latency to jump onto the platform upon presentation of the conditioned stimulus.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms by which Cholecystokinin Precursor (24-32) (V-9-M) modulates memory consolidation have not been fully elucidated. However, based on the known signaling pathways of the broader CCK family and the general mechanisms of memory formation, a putative signaling cascade can be proposed. The fact that the effects of V-9-M are not significantly affected by CCK-8 antagonists suggests that it may act through a different receptor or mechanism than CCK-8.[1]

Experimental Workflow

The logical flow of research to investigate the effects of V-9-M on memory consolidation is depicted in the following diagram.

Putative Signaling Pathway for V-9-M in Memory Consolidation

The following diagram illustrates a hypothetical signaling pathway through which V-9-M may enhance memory consolidation. This is a speculative model based on general principles of memory formation and requires experimental validation.

Conclusion and Future Directions

The cholecystokinin precursor fragment (24-32), V-9-M, demonstrates promising effects on memory consolidation in rat models. Its ability to counteract amnesia and enhance performance in avoidance tasks highlights its potential as a modulator of cognitive processes. However, the current understanding of its mechanism of action is limited. Future research should focus on:

-

Receptor Identification: Identifying the specific receptor(s) through which V-9-M exerts its effects is crucial.

-

Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal concentration for memory enhancement.

-

Elucidation of Signaling Pathways: In-depth molecular studies are required to validate the putative signaling pathway and identify the key downstream effectors.

-

Translational Relevance: Investigating the effects of V-9-M in more complex cognitive tasks and in models of neurodegenerative diseases will be important for assessing its therapeutic potential.

This technical guide provides a foundation for further investigation into the role of Cholecystokinin Precursor (24-32) in memory consolidation. The continued exploration of this and other neuropeptides will undoubtedly contribute to a deeper understanding of the neurobiology of memory and may lead to the development of novel therapeutics for cognitive disorders.

References

Neuronal Targets of Cholecystokinin Precursor (24-32) in the Rat: An In-Depth Technical Guide

Foreword: This document provides a comprehensive overview of the current scientific understanding of the neuronal targets of the cholecystokinin (B1591339) precursor fragment (24-32), also known as V-9-M, in the rat. It is intended for researchers, scientists, and drug development professionals. While direct neuronal targets and specific signaling pathways for this particular fragment remain to be fully elucidated, this guide synthesizes the available data on its neuropharmacological effects and presents the established knowledge of the well-characterized cholecystokinin receptors, CCK-A and CCK-B, which are targets for other cholecystokinin peptides. Furthermore, this guide outlines hypothetical experimental workflows for the identification and characterization of novel neuronal targets for V-9-M.

Introduction to Cholecystokinin Precursor (24-32) (V-9-M)

The cholecystokinin (CCK) precursor protein gives rise to a variety of bioactive peptides. Among these is the nonapeptide corresponding to residues 24-32 of the rat prepro-CCK sequence, termed V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met).[1] This peptide is expressed in the rat brain and has been shown to be released from cerebral cortical slices in a calcium-dependent manner, suggesting a role as a neurotransmitter or neuromodulator.[2]

V-9-M is particularly abundant in brain regions associated with memory and emotional processing, including the hippocampus, septum, and amygdala.[3] Behavioral studies in rats have demonstrated that intracerebroventricular administration of V-9-M induces marked sedation, suppresses spontaneous and drug-induced hypermotility, causes hypothermia, and prolongs pentobarbital-induced sleep.[4] Furthermore, V-9-M has been shown to enhance memory processes and prevent experimentally induced amnesia.[3]

A crucial finding is that the memory-enhancing effects of V-9-M are not significantly attenuated by antagonists of the classical cholecystokinin receptors (CCK-A and CCK-B), indicating that V-9-M likely exerts its effects through a distinct, as-yet-unidentified neuronal target.[3]

Established Neuronal Targets of Cholecystokinin Peptides: CCK-A and CCK-B Receptors

While the specific receptor for V-9-M is unknown, the primary neuronal targets for the well-characterized cholecystokinin octapeptide (CCK-8) are the CCK-A and CCK-B receptors. These G-protein coupled receptors are widely distributed throughout the rat central nervous system and mediate the diverse physiological effects of CCK.

Distribution of CCK Receptors in the Rat Brain

The distribution of CCK-A and CCK-B receptors in the rat brain has been extensively mapped using techniques such as receptor autoradiography and in situ hybridization.

| Brain Region | CCK-A Receptor Density | CCK-B Receptor Density |

| Cerebral Cortex | Low | High |

| Hippocampus | Low | High |

| Amygdala | Moderate | High |

| Nucleus Accumbens | Moderate | High |

| Striatum | Low | High |

| Hypothalamus | Moderate | High |

| Olfactory Bulb | High | High |

| Brainstem | Moderate | Moderate |

Table 1: Relative distribution of CCK-A and CCK-B receptors in key regions of the rat brain. Data compiled from multiple sources.

Signaling Pathways of CCK-A and CCK-B Receptors

Both CCK-A and CCK-B receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a canonical signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Experimental Protocols for Target Identification and Characterization

The discovery of a novel neuronal target for V-9-M requires a systematic approach. Below are detailed, albeit generalized, experimental protocols that could be adapted for this purpose.

Radioligand Binding Assay for a Novel Receptor

This protocol is designed to identify and characterize a potential binding site for V-9-M in rat brain tissue.

Objective: To determine if a specific binding site for V-9-M exists in rat brain membranes and to quantify its binding affinity (Kd) and density (Bmax).

Materials:

-

Adult male Sprague-Dawley rat brains

-

Tritiated V-9-M ([³H]V-9-M) of high specific activity

-

Unlabeled V-9-M

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)

-

Homogenizer

-

High-speed centrifuge

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat brain regions of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

-

-

Saturation Binding Assay:

-

In a series of tubes, add a fixed amount of brain membrane preparation (e.g., 100 µg of protein).

-

Add increasing concentrations of [³H]V-9-M (e.g., 0.1-20 nM).

-

For each concentration, prepare a parallel set of tubes containing an excess of unlabeled V-9-M (e.g., 1 µM) to determine non-specific binding.

-

Incubate all tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [³H]V-9-M.

-

Plot the specific binding versus the concentration of [³H]V-9-M and analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.

-

Functional Assay for Signaling Pathway Elucidation

This protocol outlines a method to investigate the potential intracellular signaling pathway activated by V-9-M in a neuronal cell line or primary neuronal culture.

Objective: To determine if V-9-M binding to its putative receptor leads to changes in intracellular second messengers, such as calcium or cyclic AMP (cAMP).

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary rat hippocampal neurons

-

V-9-M peptide

-

Fluorescent calcium indicator (e.g., Fura-2 AM) or a cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and reagents

-

Fluorometric plate reader or microscope

Procedure (for Calcium Mobilization):

-

Cell Culture and Loading:

-

Culture neuronal cells to an appropriate confluency in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

-

Stimulation and Measurement:

-

Place the plate in a fluorometric plate reader or on the stage of a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of V-9-M to the wells.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Quantify the peak fluorescence change in response to V-9-M.

-

Generate a dose-response curve to determine the EC50 of V-9-M for calcium mobilization.

-

Future Directions and Conclusion

The neuroactive properties of the cholecystokinin precursor fragment (24-32), or V-9-M, in the rat brain are evident from behavioral studies. However, its specific neuronal targets remain a significant gap in our understanding of the complex cholecystokinin system. The lack of effect of classical CCK receptor antagonists on V-9-M's actions strongly points towards the existence of a novel receptor for this peptide.

Future research should focus on employing the experimental strategies outlined in this guide to:

-

Identify and characterize the V-9-M binding site(s) in the rat brain using radioligand binding assays.

-

Isolate and clone the gene encoding the putative V-9-M receptor using molecular biology techniques.

-

Elucidate the intracellular signaling pathways activated by V-9-M binding to its receptor.

-

Further investigate the physiological and pathophysiological roles of the V-9-M/receptor system in the central nervous system.

The identification of a novel neuropeptide receptor system would open up new avenues for understanding neuronal communication and could provide a novel target for the development of therapeutics for neurological and psychiatric disorders.

References

- 1. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

Expression Profile of Cholecystokinin Precursor in the Central Nervous System of the Rat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (B1591339) (CCK) is a neuropeptide with a wide range of physiological functions in both the gastrointestinal system and the central nervous system (CNS). In the brain, CCK acts as a neurotransmitter and neuromodulator, implicated in processes such as satiety, anxiety, and memory. CCK is synthesized from a larger precursor protein, preprocholecystokinin. The processing of this precursor yields various bioactive peptides, with the C-terminal octapeptide (CCK-8) being the predominant form in the CNS. While much research has focused on the distribution and function of CCK-8, the expression and potential roles of other precursor fragments, such as the 24-32 amino acid sequence of the rat cholecystokinin precursor, remain less characterized.

This technical guide provides a comprehensive overview of the expression profile of the cholecystokinin precursor in the rat CNS. Due to a scarcity of specific quantitative data for the 24-32 fragment, this guide will focus on the well-documented expression of CCK mRNA, which directs the synthesis of the entire precursor, and the distribution of major CCK peptides. This information serves as a crucial foundation for researchers investigating the multifaceted roles of the CCK system in neuroscience and drug development.

I. Quantitative Expression Data

While specific quantitative data for the Cholecystokinin Precursor (24-32) fragment is not extensively available in the current scientific literature, the distribution and relative abundance of cholecystokinin (CCK) mRNA, the direct molecular precursor, have been well-documented in the rat CNS. The following tables summarize the relative expression levels of CCK mRNA and CCK-like immunoreactivity in various brain regions, providing an indirect but valuable measure of the potential distribution of all precursor-derived peptides.

Table 1: Relative Expression of Cholecystokinin (CCK) mRNA in the Rat Central Nervous System

| Brain Region | Relative Expression Level | Reference |

| Cerebral Cortex | ||

| Neocortex | High | [1][2] |

| Cingulate Cortex | High | [1] |

| Piriform Cortex | Very High | [2] |

| Entorhinal Cortex | High | [1] |

| Limbic System | ||

| Hippocampus (CA1, Dentate Gyrus) | High | [1][2] |

| Amygdala | High | [1][2] |

| Nucleus Accumbens | Moderate | [1] |

| Basal Ganglia | ||

| Caudate Nucleus | Low | [1] |

| Thalamus | Moderate to High | [1][2] |

| Hypothalamus | Moderate to High | [1][2] |

| Paraventricular Nucleus | Present | [2] |

| Supraoptic Nucleus | Present | [2] |

| Midbrain | ||

| Ventral Tegmental Area | Very High | [2] |

| Substantia Nigra | High | [1] |

| Brainstem | Low | [1] |

| Spinal Cord | Present |

Note: Relative expression levels are compiled from in situ hybridization studies and are categorized as Very High, High, Moderate, Low, or Present.

Table 2: Relative Distribution of Cholecystokinin (CCK)-like Immunoreactivity in the Rat Central Nervous System

| Brain Region | Relative Immunoreactivity | Reference |

| Cerebral Cortex | High | |

| Limbic System | ||

| Hippocampus | High | |

| Amygdala | High | |

| Basal Ganglia | ||

| Caudate Nucleus | Very High | |

| Thalamus | Moderate | |

| Hypothalamus | High | |

| Midbrain | ||

| Ventral Tegmental Area | High | |

| Substantia Nigra | High | |

| Brainstem | Moderate | |

| Spinal Cord | Present |

Note: Relative immunoreactivity levels are compiled from immunohistochemistry and radioimmunoassay studies and are categorized as Very High, High, Moderate, or Present.

II. Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the expression and distribution of the cholecystokinin precursor and its derivatives in the rat CNS.

A. In Situ Hybridization for CCK mRNA

Objective: To visualize and quantify the distribution of CCK mRNA in rat brain tissue.

Methodology:

-

Tissue Preparation:

-

Anesthetize adult male rats and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in the same fixative for 4-6 hours at 4°C.

-

Cryoprotect the brain by immersing in a series of sucrose (B13894) solutions (10%, 20%, and 30%) in PBS at 4°C until the tissue sinks.

-

Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.

-

Cut 14-20 µm thick coronal sections using a cryostat and mount them on RNase-free coated slides.

-

-

Probe Preparation:

-

Synthesize a 48-base oligonucleotide probe complementary to the mRNA sequence encoding a portion of rat preprocholecystokinin.

-

Label the 3' end of the probe with [35S]dATP using terminal deoxynucleotidyl transferase.

-

Purify the labeled probe using column chromatography.

-

-

Hybridization:

-

Thaw and air-dry the tissue sections.

-

Pretreat sections with proteinase K (1 µg/ml) for 30 minutes at 37°C to improve probe penetration.

-

Dehydrate the sections through a series of ethanol (B145695) concentrations.

-

Apply the hybridization buffer containing the labeled probe, formamide, dextran (B179266) sulfate, and other components to the sections.

-

Incubate the slides in a humidified chamber at 37°C for 18-24 hours.

-

-

Washing and Autoradiography:

-

Wash the slides in a series of increasingly stringent salt solutions (SSC) and temperatures to remove non-specifically bound probe.

-

Dehydrate the sections and expose them to X-ray film for 1-4 weeks.

-

For cellular resolution, dip the slides in liquid photographic emulsion and expose for 4-8 weeks.

-

Develop the film and emulsion, and counterstain the sections with a suitable histological stain (e.g., cresyl violet).

-

-

Data Analysis:

-

Analyze the X-ray films using a computerized image analysis system to quantify the optical density of the hybridization signal in different brain regions.

-

Examine the emulsion-dipped slides under a microscope to identify the specific cell types expressing CCK mRNA.

-

B. Radioimmunoassay (RIA) for CCK Peptides

Objective: To quantify the concentration of CCK peptides in discrete brain regions.

Methodology:

-

Tissue Extraction:

-

Dissect specific brain regions from freshly euthanized rats on a cold plate.

-

Homogenize the tissue in 10 volumes of boiling water or 0.1 M HCl to inactivate proteases.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and store at -80°C until assay.

-

-

Radioimmunoassay Procedure:

-

Antibody: Use a specific antibody raised against the CCK peptide of interest (e.g., CCK-8). For broader detection of precursor fragments, an antibody targeting a different epitope, such as the N-terminus of pro-CCK, would be required.

-

Radiolabeled Tracer: Prepare a radiolabeled version of the CCK peptide (e.g., 125I-CCK-8) using the chloramine-T or Bolton-Hunter method.

-

Standard Curve: Prepare a series of known concentrations of the unlabeled CCK peptide to generate a standard curve.

-

Assay: In assay tubes, combine the tissue extract (or standard), the specific antibody, and the radiolabeled tracer in a suitable buffer.

-

Incubate the mixture for 24-48 hours at 4°C to allow for competitive binding.

-

Separation: Separate the antibody-bound from the free radiolabeled peptide using a secondary antibody precipitation method (e.g., with goat anti-rabbit IgG and polyethylene (B3416737) glycol).

-

Centrifuge the tubes and decant the supernatant.

-

Counting: Measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled peptide standards.

-

Determine the concentration of CCK in the tissue extracts by interpolating their percentage of bound radioactivity onto the standard curve.

-

Express the results as picomoles or nanograms of CCK per gram of tissue or per milligram of protein.

-

III. Signaling Pathways and Experimental Workflows

The biological effects of CCK are primarily mediated through two G protein-coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). While the direct signaling actions of the Cholecystokinin Precursor (24-32) fragment have not been elucidated, understanding the established CCK signaling pathways provides a framework for future investigations.

A. CCK Receptor Signaling Pathways

Caption: Generalized CCK receptor signaling pathways in the CNS.

B. Experimental Workflow for Expression Analysis

Caption: Workflow for analyzing CCK precursor expression in rat CNS.

IV. Conclusion and Future Directions

The expression of the cholecystokinin precursor is widespread throughout the rat central nervous system, with particularly high levels of its mRNA found in cortical and limbic structures. While CCK-8 is the most studied and abundant bioactive peptide derived from this precursor, the roles of other fragments, including the 24-32 sequence, are largely unknown. The lack of specific antibodies and targeted quantitative assays for this particular fragment represents a significant knowledge gap.

Future research should focus on the development of specific tools to detect and quantify the Cholecystokinin Precursor (24-32) fragment in the rat CNS. This would enable a more precise mapping of its distribution and a direct comparison with the expression of CCK mRNA and other processed peptides. Furthermore, functional studies are needed to determine if this precursor fragment has any intrinsic biological activity or if it serves as an intermediate in the processing of other bioactive molecules. Elucidating the complete processing pathway of the cholecystokinin precursor and the functions of all its resulting peptides will provide a more comprehensive understanding of the complex roles of the CCK system in brain function and disease.

References

- 1. Cholecystokinin (CCK) gene-related peptides: distribution and characterization of immunoreactive pro-CCK and an amino-terminal pro-CCK fragment in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal localization of cholecystokinin mRNA in the rat brain by using in situ hybridization histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Localization of Cholecystokinin (CCK) Precursor Fragments in Rat Neuronal Tissue

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (B1591339) (CCK) is a highly abundant and widely distributed neuropeptide in the central nervous system (CNS) that plays a crucial role in a variety of physiological and pathological processes, including anxiety, feeding behavior, pain perception, and synaptic transmission.[1][2] In the brain, CCK is synthesized from a larger precursor protein, preprocholecystokinin, which undergoes extensive post-translational processing to yield a family of biologically active peptide fragments. Understanding the precise anatomical distribution of these precursor fragments is fundamental for elucidating the functional roles of the CCK system and for the development of targeted therapeutics.

This technical guide provides an in-depth overview of the localization of CCK precursor fragments in rat neuronal tissue. It summarizes key quantitative data, details common experimental protocols for localization and quantification, and visualizes the underlying biological and experimental processes.

Processing of the CCK Precursor

The journey from gene to active peptide involves several cleavage events. The CCK gene is first transcribed into mRNA and then translated into a 115-amino acid precursor protein called preprocholecystokinin. This precursor is subsequently cleaved by various prohormone convertases within the neuron to produce pro-CCK and a series of smaller, biologically active fragments, with the C-terminal octapeptide (CCK-8) being the predominant form in the brain.[1]

Caption: Post-translational processing cascade of prepro-CCK.

Cellular Localization of CCK Gene Expression

The primary sites of CCK synthesis can be identified by detecting CCK messenger RNA (mRNA) using in situ hybridization (ISH). Studies have demonstrated a widespread distribution of neurons containing CCK mRNA throughout the rat brain.[3] This distribution generally parallels the localization of CCK-like immunoreactivity.[3]

Table 1: Regional Distribution of CCK mRNA in the Rat Brain (via In Situ Hybridization)

| Brain Region | Level of CCK mRNA Expression | References |

| Piriform Cortex / Endopiriform Nucleus | High | [3] |

| Neocortex (all layers) | High | [3][4] |

| Hippocampus (Dentate Gyrus, CA1) | High | [3][5] |

| Amygdala | High | [3][4] |

| Ventral Tegmental Area (VTA) | High | [3] |

| Thalamic & Hypothalamic Nuclei | Moderate to High | [3][6] |

| Olfactory Bulb | Moderate | [3][4] |

| Claustrum | Moderate | [3][4] |

| Motor Trigeminal Nucleus | Moderate | [7][8] |

| Spinal Cord (Dorsal Horn) | Moderate | [7] |

| Striatum | Very Low | [4] |

| Cerebellum | Very Low | [4] |

Distribution of CCK Immunoreactive Peptides

Immunohistochemistry (IHC) using antibodies that recognize specific CCK fragments reveals the distribution of the processed peptides in neuronal cell bodies, fibers, and terminals. This technique confirms the extensive presence of the CCK system throughout the CNS.

Table 2: Regional Distribution of CCK-like Immunoreactivity (IR) in the Rat Brain

| Brain Region | Localization Details | References |

| Cerebral Cortex | High density of CCK-IR cell bodies (interneurons) and fibers. | [9][10] |

| Hippocampus | High density of CCK-IR in interneurons and pathways. | [11] |

| Striatum | Diffuse fibers and dense patches, consistent with a major cortico-striatal pathway. | [9][10] |

| Amygdala | High concentration of CCK-IR fibers and terminals. | [12] |

| Hypothalamus | CCK-IR present in various nuclei, including paraventricular and supraoptic nuclei. | [3][9] |

| Mesencephalon (VTA, Substantia Nigra) | Co-localization with dopaminergic neurons in A8, A9, and A10 regions. | [9][11] |

| Brain Stem (e.g., Nucleus Tractus Solitarii) | Presence of CCK-IR cell bodies and fibers. | [7][9] |

| Spinal Cord (Dorsal Horn) | CCK-IR found in small cells in outer laminae. | [7][9] |